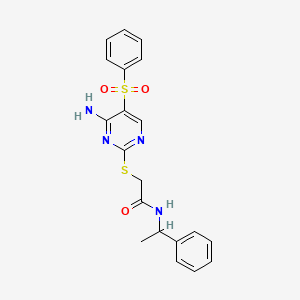

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group, a phenylsulfonyl group, and a thioether linkage to an acetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the phenylsulfonyl group: This step may involve the sulfonylation of the pyrimidine ring using reagents such as benzenesulfonyl chloride in the presence of a base like triethylamine.

Thioether formation: The thioether linkage can be formed by reacting the sulfonylated pyrimidine with a thiol compound under suitable conditions.

Acetamide formation: Finally, the acetamide moiety can be introduced through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Alkyl halides, triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated pyrimidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C₁₈H₁₈N₄O₂S₂

Molecular Weight: Approximately 414.5 g/mol

CAS Number: 894947-16-1

The compound features a pyrimidine ring with an amino group and a phenylsulfonyl group, linked to a thioether and an acetamide moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide may inhibit tumor-associated carbonic anhydrase isozymes, which are implicated in cancer progression. The inhibition of these enzymes can disrupt tumor growth and metastasis, making this compound a candidate for anticancer drug development .

Table 1: Inhibition of Carbonic Anhydrase Isozymes

Anticonvulsant Activity

The compound has been studied for its anticonvulsant properties, showing effectiveness in animal models of epilepsy. Preliminary studies suggest that it interacts with sodium channels, potentially stabilizing neuronal activity and preventing seizures .

Case Study: Anticonvulsant Efficacy

In a study involving various derivatives of phenylacetamides, the compound demonstrated significant protection against induced seizures in rodents, indicating its potential as an antiepileptic agent.

Table 2: Anticonvulsant Activity in Animal Models

| Compound | ED50 (mg/kg) | Toxicity (TD50) | Protective Index (PI) |

|---|---|---|---|

| Tested Compound | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

Future Research Directions

Ongoing research is focused on:

- Structural Modifications: To enhance potency and selectivity against specific targets.

- Combinatorial Approaches: Merging with other pharmacophores to develop multi-target drugs.

- Clinical Trials: Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group may enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target proteins. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((4-amino-5-(methylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-methylpropyl)acetamide: Similar structure but with a different alkyl group on the acetamide moiety.

Uniqueness

The presence of the phenylsulfonyl group in 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide may confer unique properties such as enhanced binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3S, and it has a molecular weight of approximately 398.47 g/mol. The compound features a pyrimidine ring, an amino group, a phenylsulfonyl group, and an acetamide moiety.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown activity against various bacterial strains. In one study, sulfonamide derivatives were evaluated for their inhibitory effects on bacterial growth, demonstrating significant antimicrobial activity against both gram-positive and gram-negative bacteria .

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes relevant to various diseases. For example, sulfonamide compounds are known inhibitors of carbonic anhydrase and have been studied for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are crucial in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Synthesis and Evaluation of Related Compounds

In a study focused on synthesizing new N-substituted acetamides, researchers found that compounds with similar structural motifs exhibited varied biological activities. For example, derivatives with different substituents on the pyrimidine ring were tested for their enzyme inhibition capabilities. Some derivatives showed promising results against lipoxygenase enzymes, which are implicated in inflammatory responses .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of related compounds have provided insights into how modifications can enhance biological activity. Compounds with specific substitutions on the phenyl ring or variations in the acetamide moiety were shown to significantly affect their potency as enzyme inhibitors or antimicrobial agents .

The biological activity of this compound likely involves interaction with target enzymes or receptors. The presence of the sulfonamide group is critical for its inhibitory action on enzymes such as carbonic anhydrase and cholinesterases.

Propriétés

IUPAC Name |

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-14(15-8-4-2-5-9-15)23-18(25)13-28-20-22-12-17(19(21)24-20)29(26,27)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,23,25)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMHJSUQUOXYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.